6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Description
Chemical Structure and Properties
6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS: 1707603-16-4) is a bicyclic heterocyclic compound with a molecular formula of C₁₄H₁₅N₃O₂ and a molecular weight of 257.29 g/mol . The structure features:
- A phenyl substituent at position 2.
- An ethyl group at position 6.
- A carboxylic acid moiety at position 7.
- A partially saturated imidazo[1,2-b]pyrazole core.
The compound is reported to have a purity of ≥95% and was previously available as a research chemical, though it is now discontinued . Its carboxylic acid group enhances hydrophilicity, which may influence solubility and pharmacokinetic behavior compared to ester or amide derivatives.
Properties
IUPAC Name |
6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-10-12(14(18)19)13-15-11(8-17(13)16-10)9-6-4-3-5-7-9/h3-7,11,15H,2,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOSZGONKQUEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2CC(NC2=C1C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing the imidazole and pyrazole moieties. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the fused rings.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions employed.
Scientific Research Applications
6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, commonly referred to as EPDICA, is a heterocyclic compound that has a molecular formula of C14H15N3O2 and a molecular weight of approximately 257.293 g/mol. EPDICA features fused imidazole and pyrazole rings and a carboxylic acid functional group. EPDICA appears as a yellowish powder and is soluble in organic solvents such as dimethyl sulfoxide, ethanol, and methanol. Under acidic conditions, EPDICA shows stability but is prone to instability in basic environments.
Scientific Research Applications
EPDICA's potential applications span across various fields. It can be derivatized, potentially leading to new compounds with varied biological activities.
One study screened synthesized imidazo-pyrazoles, including 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (4G), on patient-isolated melanoma cells (MEOV NT) and on Vemurafenib (PLX4032)-resistant (MEOV PLX-R) ones .
| Compound Name | Structure | Key Features |
|---|---|---|
| 6-Ethyl-2-(3-fluoro-phenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | Similar imidazo-pyrazole framework | Exhibits enhanced biological activity due to fluorine substitution. |
| 6-Methyl-2-phenyldihydroimidazo[1,2-b]pyrazole | Methyl group instead of ethyl | Potentially different pharmacokinetics and biological activities. |
| 5-Amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole derivatives | Related pyrazole structure | Focused on anti-inflammatory properties but lacks the imidazole component. |
Mechanism of Action
The mechanism by which 6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, enzyme activities, and receptor functions. The exact mechanism may vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[1,2-b]pyrazole derivatives are extensively studied for their anticancer, anti-inflammatory, and antimicrobial activities. Below is a detailed comparison of the target compound with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Position and Type Position 6 vs. 7: The target compound’s ethyl group at position 6 distinguishes it from analogs like 8a and 8b, where functional groups (COOH or fluorophenyl) are at positions 6 or 7. Carboxylic Acid vs. Ester/Amide: The carboxylic acid at position 7 in the target compound increases polarity compared to ethyl ester (e.g., compound 7a) or amide (e.g., 9a) derivatives. This may reduce cell permeability but improve aqueous solubility .
Biological Activity Anticancer Potential: While the target compound lacks explicit activity data, close analogs like 3e and 4I (hydrazide derivatives) show potent antiproliferative effects against melanoma cells, with IC₅₀ values in the low micromolar range . The ethyl group in the target compound could modulate these effects by altering lipophilicity or target engagement. Crystallographic Insights: Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate exhibits π-π stacking (3.643 Å between benzene and imidazole rings) and hydrogen bonding, which are critical for stability and interaction with enzymes . The target compound’s ethyl group may disrupt such interactions compared to methylsulfanyl or fluorophenyl substituents.
However, its ethyl group suggests alkylation steps during synthesis . Stability: The carboxylic acid group in the target compound may confer pH-dependent solubility, whereas ester derivatives (e.g., 7a) are more lipophilic and prone to hydrolysis .
Biological Activity
6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS No. 1710833-83-2) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.
- Molecular Formula : C14H14N3O2
- Molecular Weight : 275.28 g/mol
- Structure : The compound features a fused imidazo-pyrazole ring system, which is crucial for its biological activity.
Anticancer Activity
Recent studies indicate that compounds with imidazo[1,2-b]pyrazole scaffolds exhibit significant anticancer properties. For instance:
- Cell Line Testing : In vitro studies have shown that derivatives of imidazo[1,2-b]pyrazole can inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Compounds demonstrated IC50 values ranging from 2.43 to 14.65 μM against these cell lines .
| Compound | IC50 (MDA-MB-231) | IC50 (HepG2) |
|---|---|---|
| 7d | 2.43 μM | 4.98 μM |
| 7h | 3.54 μM | 6.12 μM |
| 10c | 5.67 μM | 10.25 μM |
- Mechanism of Action : The mechanism involves the induction of apoptosis and inhibition of microtubule assembly, leading to cell cycle arrest and subsequent cell death. Notably, compounds such as 7d and 7h have shown enhanced caspase-3 activity, indicating their role in apoptosis .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives, including our compound of interest, has been documented extensively:
- COX Inhibition : Several studies have reported that imidazo-pyrazoles possess selective COX-2 inhibitory activity, which is a target for anti-inflammatory drugs. For example, certain derivatives showed significant inhibition percentages in carrageenan-induced paw edema models .
| Compound | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|
| Compound A | 62% | >189 |
| Compound B | 71% | >200 |
Case Studies
- Study on MDA-MB-231 Cells : A recent study evaluated the effects of various pyrazole derivatives on MDA-MB-231 cells and found that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to non-substituted analogs. The combination therapy with doxorubicin showed a synergistic effect, enhancing overall efficacy against breast cancer cells .
- In Vivo Models : In vivo studies using rat models demonstrated that selected pyrazole derivatives resulted in minimal degenerative changes in vital organs while effectively reducing inflammation markers, suggesting a favorable safety profile alongside therapeutic efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, and how is structural confirmation achieved?
- Answer : Synthesis typically involves multi-step heterocyclic condensation, starting with ethyl esters and phenyl-substituted intermediates. For structural validation, use 1H NMR spectroscopy to confirm proton environments and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to verify molecular weight and purity . Elemental analysis ensures stoichiometric integrity, while X-ray crystallography (if crystalline derivatives are obtained) provides definitive bond-length and angle data .
Q. How can researchers determine solubility and lipophilicity parameters for this compound, and what tools are appropriate?
- Answer : Use computational tools like SwissADME to predict logP (lipophilicity) and aqueous solubility. Experimentally, employ the shake-flask method with HPLC quantification for solubility in buffers (e.g., PBS) and octanol-water partitioning for logP determination. Compare results with reference drugs (e.g., celecoxib) to contextualize drug-likeness .
Q. What analytical techniques are critical for assessing purity and stability during storage?
- Answer : HPLC with UV detection monitors purity (>95% threshold), while accelerated stability studies (40°C/75% RH for 6 months) assess degradation. Mass spectrometry identifies degradation products, and elemental analysis tracks compositional changes over time .
Advanced Research Questions
Q. How can X-ray crystallography data inform molecular interactions and conformational stability of this compound?
- Answer : Single-crystal X-ray diffraction (e.g., Bruker SMART CCD ) resolves the compound’s orthorhombic crystal system (space group Pna21) and packing motifs. Parameters like unit cell dimensions (a = 19.017 Å, b = 5.4854 Å) and hydrogen-bonding networks reveal conformational rigidity and potential binding motifs for target proteins .
Q. What strategies are effective for designing analogs to improve biological activity or reduce toxicity?
- Answer : Modify the ethyl group at position 6 or the phenyl ring at position 2 to alter steric/electronic effects. Introduce substituents like methylsulfanyl (as in ’s analog) to enhance metabolic stability. Use SAR studies guided by fused heterocyclic frameworks (e.g., triazolo-thiadiazine in ) to optimize affinity for enzymatic targets .
Q. How can computational models resolve contradictions between in vitro and in vivo pharmacological data?
- Answer : Apply molecular dynamics simulations to assess membrane permeability discrepancies. Validate in vitro-in vivo correlations (IVIVC) using physiologically based pharmacokinetic (PBPK) modeling , integrating SwissADME-predicted parameters (e.g., logP, bioavailability) with experimental clearance rates. Cross-reference with structural analogs (e.g., celecoxib in ) to identify metabolic bottlenecks .
Q. What methodologies are recommended for synthesizing and characterizing salts of this compound to enhance bioavailability?
- Answer : React the carboxylic acid with organic bases (e.g., piperazine) or inorganic bases (e.g., sodium hydroxide) in aqueous-alcohol media. Confirm salt formation via FT-IR (carboxylate anion at ~1600 cm⁻¹) and 1H NMR (protonation shifts). Compare solubility and dissolution rates of salts vs. the free acid in biorelevant media (e.g., FaSSIF) .
Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., computational vs. experimental logP), prioritize orthogonal validation (e.g., experimental logP + MD simulations) and contextualize findings within prior literature (e.g., ’s celecoxib comparison) .
- Theoretical Frameworks : Link synthesis and SAR to heterocyclic chemistry principles (e.g., Baldwin’s rules for ring closure) and medicinal chemistry paradigms (e.g., Lipinski’s rule of five) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
